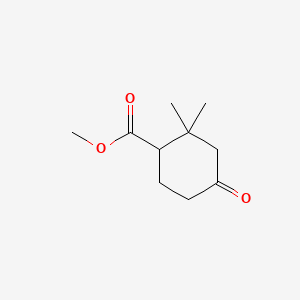
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate
Descripción general
Descripción
“Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C10H16O3 . It has an average mass of 184.232 Da and a monoisotopic mass of 184.109940 Da .
Synthesis Analysis
The synthesis of “Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” involves several stages . The first stage involves the reaction of methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate with lithium diisopropyl amide in tetrahydrofuran at -78℃ for 0.25h . The second stage involves the reaction with N,N-phenylbistrifluoromethane-sulfonimide in tetrahydrofuran at -78 - 20℃ for 12h . The third stage involves the reaction with bis(pinacol)diborane .Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” is based on its molecular formula, C10H16O3 . The structure includes a cyclohexane ring, which is a six-membered ring with single bonds. The molecule also contains two methyl groups (CH3) attached to the same carbon atom, an ester functional group (COOCH3), and a ketone functional group (C=O) within the cyclohexane ring .Chemical Reactions Analysis
The specific chemical reactions that “Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” undergoes depend on the conditions and reagents present. As mentioned in the synthesis analysis, it can react with lithium diisopropyl amide and N,N-phenylbistrifluoromethane-sulfonimide under certain conditions . Further details about its reactivity would require more specific information or context.Physical And Chemical Properties Analysis
“Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate” is a solid at room temperature . It has a molecular weight of 184.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMCDQYRCNFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

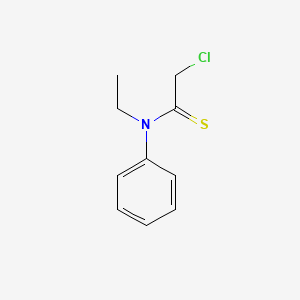
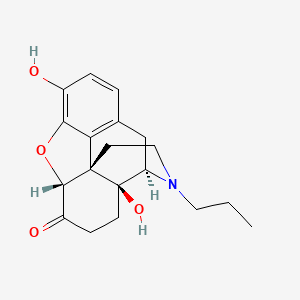
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
![4,7-Etheno-4H-1,3-dioxolo[4,5-d][1,2]oxazine (9CI)](/img/no-structure.png)
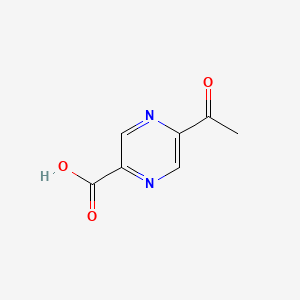
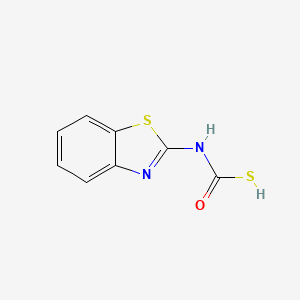
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
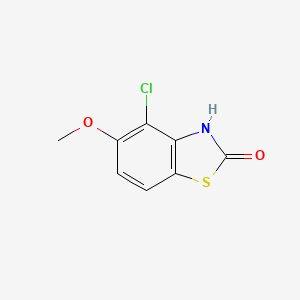
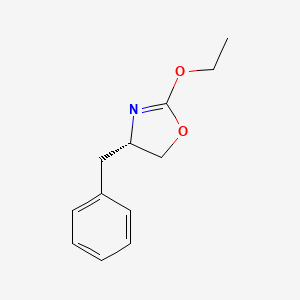
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)